Meprotixol

Antitussive Clinical Pharmacology Potency Comparison

Meprotixol (CAS 4295-63-0) is a centrally-acting antitussive agent belonging to the thioxanthene chemical class. It was developed and patented in the late 1950s as a non-opioid alternative for cough suppression.

Molecular Formula C19H23NO2S
Molecular Weight 329.5 g/mol
CAS No. 4295-63-0
Cat. No. B1209898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprotixol
CAS4295-63-0
Molecular FormulaC19H23NO2S
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O
InChIInChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3
InChIKeyLAYVFLWAVIGDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprotixol (CAS 4295-63-0) Procurement Guide: Chemical Class and Baseline Antitussive Profile


Meprotixol (CAS 4295-63-0) is a centrally-acting antitussive agent belonging to the thioxanthene chemical class [1]. It was developed and patented in the late 1950s as a non-opioid alternative for cough suppression [2]. Structurally, it is defined as 9-[3-(dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol, with a molecular formula of C₁₉H₂₃NO₂S and a monoisotopic mass of 329.14495 Da [3]. Its ATC classification is R05DB22, denoting it as an 'other cough suppressant' distinct from opioids and expectorant combinations [4]. The compound exhibits primary pharmacological activity through selective inhibition of the medullary cough center [5].

Why Meprotixol Cannot Be Interchanged with Other Antitussive Agents: Rationale for Procurement


The antitussive class comprises diverse mechanisms (e.g., opioid agonists, NMDA antagonists, peripheral anesthetics) and distinct side effect profiles. Meprotixol, as a thioxanthene derivative, exerts its effect centrally without binding to opioid receptors, thereby avoiding the respiratory depression and abuse liability characteristic of codeine [1]. However, its potency is not equivalent; it is less potent than codeine on a milligram basis, requiring careful dose adjustment [2]. Furthermore, it induces notable sedation at therapeutic doses, a feature distinct from non-sedating peripherally-acting agents like benzonatate [3]. Generic substitution without considering this specific efficacy, potency, and adverse effect fingerprint risks therapeutic failure or unexpected side effect burdens.

Meprotixol Procurement Evidence: Quantitative Differentiation from Codeine and In-Class Comparators


Human Antitussive Potency: Meprotixol vs. Codeine Phosphate in Citric Acid-Induced Cough

In a double-blind study of human subjects with experimentally-induced cough (citric acid aerosol), 10-30 mg of meprotixol produced an antitussive effect equivalent to 25-75 mg of codeine phosphate [1]. The study also documented that after a 10 mg intravenous dose, the cough response was reduced almost to zero in 6 out of 9 subjects [1].

Antitussive Clinical Pharmacology Potency Comparison

Respiratory Safety Profile: Meprotixol Avoids Codeine-Associated Respiratory Depression

In the same human study, meprotixol demonstrated a key safety advantage: 'No effect was seen on the respiratory minute volume and O2 uptake' [1]. This directly contrasts with codeine, which is known to induce dose-dependent respiratory depression via µ-opioid receptor agonism [2].

Respiratory Safety Side Effects Opioid Alternative

Sedative Liability: Meprotixol Exhibits Pronounced Drowsiness at Therapeutic Doses

The human study reported that '30 mg of meprotixol produced drowsiness' [1]. This represents a notable sedative side effect at a dose within the range required for antitussive efficacy (10-30 mg) [1]. For comparison, non-sedating peripherally-acting antitussives like benzonatate (Tessalon) do not typically cause CNS depression at therapeutic doses [2].

Sedation CNS Effects Safety

In Vivo Potency Comparison: Meprotixol vs. Dextromethorphan in Animal Models

In a guinea pig cough model, the antitussive ED50 (effective dose for 50% cough suppression) was determined for meprotixol and several comparators [1]. Meprotixol was found to be less potent than dextromethorphan in this specific animal model [1].

Preclinical Pharmacology Antitussive Potency

Meprotixol Procurement Scenarios: Validated Research Applications Based on Evidence


Preclinical Cough Model Requiring a Non-Opioid Central Antitussive with Characterized Sedative Effects

Researchers utilizing guinea pig or cat cough models can employ meprotixol as a positive control or test compound where the goal is to validate a non-opioid central mechanism. The known sedative property at active doses must be accounted for in behavioral or respiratory measurements. The 1966 paper provides foundational in vivo pharmacological characterization [1].

Clinical Research on Non-Opioid Cough Suppression with Defined Respiratory Safety

Investigators planning human studies where respiratory depression is a primary safety exclusion (e.g., in patients with COPD or sleep apnea) may select meprotixol as a candidate intervention. The evidence shows it lacks the respiratory depressant effects of codeine at antitussive doses [2].

Analytical Reference Standard Procurement for Thioxanthene Class Analysis

Procurement of meprotixol as a high-purity reference standard (e.g., from vendors specifying 95% purity) is essential for analytical laboratories developing LC-MS or HPLC methods to detect or quantify thioxanthene-derived antitussives or related impurities in pharmaceutical formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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